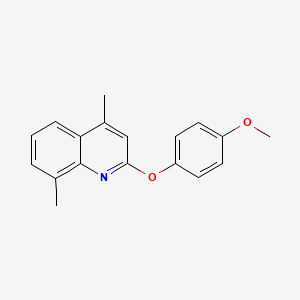

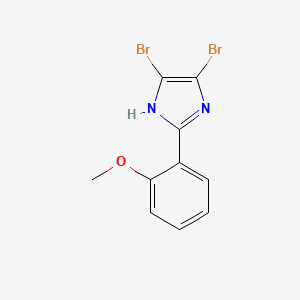

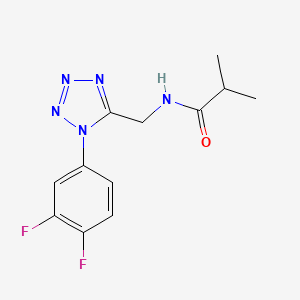

4,5-Dibromo-2-(2-methoxyphenyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Corrosion Inhibition

4,5-Dibromo-2-(2-methoxyphenyl)-1H-imidazole derivatives have been studied for their potential as corrosion inhibitors. For instance, the corrosion inhibition efficacy of 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol (IM1) on mild steel in acidic solutions was investigated, highlighting their significant efficiency in preventing corrosion. Such derivatives show strong adsorption following the Langmuir model and exhibit mixed types of corrosion inhibition, combining physisorption and chemisorption (Prashanth et al., 2021).

Biological Activities

Imidazole derivatives, including those with a methoxyphenyl group, have been found to possess significant biological activities. These activities range from antimicrobial to anticancer properties. For example, synthesized 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole exhibited notable antimicrobial and anticancer activities, demonstrating the broad pharmaceutical importance of such compounds (Ramanathan, 2017).

Photochromism

Imidazole derivatives like 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazoles, upon oxidation, yield dimers that exhibit photochromism in solution upon irradiation. This property is significant for applications in materials science, particularly in the development of photoresponsive materials (Bai et al., 2010).

Optical and Nonlinear Optical Properties

Imidazole derivatives also show promising applications in nonlinear optical (NLO) materials. Studies on the optical properties of certain imidazole derivatives have revealed fluorescence enhancement in the presence of transition metal ions and significant nonlinear optical behavior, making them potential candidates for NLO applications (Jayabharathi et al., 2012).

Quantum Chemical Studies

Imidazole derivatives have been the subject of detailed quantum chemical studies, which include their spectroscopic characterization and investigation of reactive properties through DFT and molecular dynamics simulations. These studies provide insights into the stability and reactivity of these compounds, enhancing their applications in various fields, including material science and pharmaceuticals (Thomas et al., 2018).

Propiedades

IUPAC Name |

4,5-dibromo-2-(2-methoxyphenyl)-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2N2O/c1-15-7-5-3-2-4-6(7)10-13-8(11)9(12)14-10/h2-5H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYNKKFJZJUMAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=C(N2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2380835.png)

![2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2380840.png)

![(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide](/img/structure/B2380841.png)

![(2-Chloropyridin-3-yl)-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2380843.png)

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2380848.png)

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/no-structure.png)